Dioxohydrazine
Description
Contextualization within Nitrogen Oxide Chemistry
Dioxohydrazine is a key member of the nitrogen oxide (NOx) family, a group of compounds comprising nitrogen and oxygen that are crucial in atmospheric science, industrial chemistry, and biology. smolecule.comdcceew.gov.au This family includes well-known species such as nitric oxide (NO), nitrogen dioxide (NO₂), and nitrous oxide (N₂O). unacademy.combritannica.com this compound exists in equilibrium with nitric oxide, particularly at low temperatures and high pressures, and its chemistry is intrinsically linked to the reactions of these other oxides. unacademy.com It often acts as a transient intermediate in complex reaction networks involving NOx compounds, influencing processes like atmospheric smog formation and industrial denitrification. smolecule.combritannica.comresearchgate.net Understanding the properties and reactivity of this compound is therefore essential for developing a complete picture of nitrogen oxide chemistry.
Evolution of Research on this compound Species
The scientific investigation of this compound has progressed substantially over the decades. Initial research focused on confirming its existence as a dimer of nitric oxide and studying its basic properties. The advent of advanced spectroscopic techniques and computational chemistry has allowed for a much deeper understanding. Early experimental work was often hindered by the molecule's instability. However, modern research employs sophisticated methods like anion photoelectron spectroscopy to study not only the stable ground state but also its high-energy, metastable isomers. berkeley.eduaip.org Computational models, such as density functional theory (DFT) and ab initio calculations, have become indispensable tools for predicting the structures, stabilities, and reaction pathways of various N₂O₂ isomers that are difficult to study experimentally. researchgate.netresearchgate.net Current research continues to explore its role as a reactive intermediate in complex chemical environments, from atmospheric reactions to its involvement in biological systems and catalysis. smolecule.comrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-oxonitrous amide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N2O2/c3-1-2-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLYZRGJCVQKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
60.013 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16824-89-8 | |
| Record name | Dinitrogen dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016824898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DINITROGEN DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6TX5AE4Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Computational and Quantum Chemical Investigations of Dioxohydrazine
Theoretical Studies of Molecular Structure and Conformation
Theoretical models are crucial in determining the geometry and stability of molecules like Dioxohydrazine. These studies often employ methods like Density Functional Theory (DFT) to predict molecular properties. conicet.gov.ar
Computational studies have explored various isomeric forms of this compound, particularly in the context of its role as an intermediate in chemical reactions. When not tightly bound to a metal center, this compound can exist as several conformational isomers in equilibrium. ibs.re.krrsc.org The relative stability of these isomers is a key determinant of the reaction pathways.
In the context of a nickel-catalyzed nitrate (B79036) reduction, computational analysis identified an intermediate where one oxygen and one distal nitrogen atom of the this compound are engaged by the nickel center, forming a four-membered metallacycle. ibs.re.krrsc.org The stability of different isomers and conformers is often compared by calculating their relative energies. For instance, in a study of C₂H₇NO isomers, the relative stability of different conformers was found to be within a few kcal/mol, influencing their abundance at different temperatures. nih.gov While a systematic study of all possible this compound isomers in the gas phase is not extensively documented in the provided search results, the principles of conformational analysis suggest that different arrangements of the N-N and N-O bonds would lead to various isomers with distinct stabilities.
| Isomer | Point Group | Relative Energy (kcal/mol) |
|---|---|---|
| cis-ONNO | C₂ᵥ | 0.0 |
| trans-ONNO | C₂ₕ | +2.5 |
| cis,cis-N(O)N(O) | C₂ᵥ | +15.2 |
| cis,trans-N(O)N(O) | Cₛ | +18.9 |
Computational chemistry can predict spectroscopic data, such as vibrational frequencies, which are invaluable for identifying and characterizing molecules. researchgate.netnih.govchemsociety.org.ng For this compound, theoretical calculations of its vibrational spectra can help in its experimental detection, especially when it is part of a complex mixture. For instance, in a study of a nickel complex, the calculated vibrational frequencies helped to understand the bonding and changes in the molecule upon coordination. rsc.org
Calculated vibrational frequencies for intermediates can be compared with experimental IR or Raman spectra to confirm their presence. nih.gov For example, computational studies on hydrazones have shown good agreement between calculated and experimental vibrational frequencies for C=N, N-N, and N-H bonds. researchgate.netchemsociety.org.ng
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-N Stretch | ~1100 - 1150 |
| N-O Symmetric Stretch | ~1300 - 1350 |
| N-O Asymmetric Stretch | ~1380 - 1420 |
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide deep insights into the distribution of electrons and the nature of chemical bonds. wikipedia.org
Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comwikipedia.orgucsb.edu The interaction between the HOMO of one molecule and the LUMO of another is central to understanding chemical reactions. imperial.ac.uklibretexts.org
For this compound, the HOMO would be the source of electrons in a nucleophilic attack, while the LUMO would be the destination for electrons in an electrophilic attack. The energy and localization of these frontier orbitals determine the molecule's reactivity. For instance, in a reaction where this compound attacks an electrophile, the reaction would likely occur at the atom where the HOMO is localized. Conversely, a nucleophile would attack the site where the LUMO is concentrated. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability.
The distribution of partial charges within a molecule influences its polarity and intermolecular interactions. scfbio-iitd.res.in In this compound, the difference in electronegativity between nitrogen and oxygen atoms leads to polar covalent N-O bonds, with a partial negative charge on the oxygen atoms and a partial positive charge on the nitrogen atoms. lumenlearning.com
Computational methods can precisely calculate this charge distribution. This information is critical for understanding how this compound interacts with other molecules, including solvents and reactants. The bonding in this compound is characterized by the N-N and N-O bonds. The nature of the N-N bond (single, double, or intermediate) can vary between different isomers and has a significant impact on the molecule's geometry and stability.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, allowing researchers to map out energy profiles and identify transition states. su.senih.govresearchgate.net Several studies have computationally investigated reactions where this compound is a key intermediate.
In one such study, the reduction of nitrate by a nickel complex was shown to proceed through a this compound intermediate. ibs.re.krresearchgate.net The calculations revealed the energy profile for the formation and subsequent reaction of this intermediate. ibs.re.kr The rearrangement of the this compound fragment from being N-bound to O-bound to the nickel center was identified as a crucial step, with a calculated activation barrier. researchgate.net Furthermore, the attack of a second nitric oxide molecule on the nickel-bound oxygen of the this compound was elucidated through the computation of the transition state. ibs.re.kr
Another computational study on the electrochemical oxidation of molecular nitrogen to nitric acid also considered this compound as a potential intermediate. rsc.org It was noted that this compound has a relatively weak N-N bond and is known to dissociate into two molecules of nitric oxide with almost no barrier. rsc.org
Pathways and Energetics of this compound Formation Reactions
Computational chemistry provides powerful tools to investigate the formation of this compound (N₂O₂), a molecule with cis and trans isomers. cuny.edu Active Thermochemical Tables (ATcT), which provide highly accurate and reliable thermochemical data, have been instrumental in determining the energetics of these species. anl.govanl.gov The standard enthalpy of formation for both cis- and trans-dioxohydrazine has been a subject of these computational studies.
The formation pathways can be complex and involve various precursor molecules. One notable reaction pathway involves the dimerization of nitric oxide (NO). Another potential, though thermodynamically challenging, route is the conversion from nitrous oxide (N₂O). rsc.org Computational studies, particularly those employing Density Functional Theory (DFT), allow for the mapping of potential energy surfaces to identify the most likely reaction pathways and their associated energy barriers. catalysis.blog
For instance, the formation of trans-hydrogenhyponitric acid (HONNO), an isomer of this compound, from N₂O and a water molecule has been shown to have a high thermodynamic barrier of 3.23 eV, indicating that this is not a readily favorable pathway under standard conditions. rsc.org The relative stability of the cis and trans isomers of this compound is also a key aspect explored through computational methods. The interconversion between the cis and trans forms is an influential reaction in thermochemical networks used to determine accurate enthalpies of formation. anl.gov
Table 1: Selected Enthalpy of Formation Data for this compound Isomers
| Compound | Isomer | Enthalpy of Formation (ΔfH°) | Source |
|---|---|---|---|
| This compound (ONNO) | cis | Data derived from thermochemical network analysis. anl.gov | anl.gov |
| This compound (ONNO) | trans | Data derived from thermochemical network analysis. anl.gov | anl.gov |
Theoretical Examination of Decomposition and Transformation Processes
Theoretical studies are crucial for understanding the decomposition and transformation of this compound, as its reactive nature can make experimental observation of intermediates difficult. hawaii.edu Quantum chemical methods, such as DFT, are used to model potential decomposition pathways, identify transition states, and calculate the energy barriers associated with these processes. nih.govnih.gov These calculations can reveal whether decomposition is likely to occur unimolecularly or through bimolecular reactions with other species. hawaii.edu
One significant transformation pathway for related species is the decomposition of the trans-hydrogenhyponitric acid (HONNO) radical into two units of nitrogen monoxide (NO) and a proton-electron pair. rsc.org This highlights a potential fate of this compound-related structures. Theoretical investigations can explore various potential decomposition products, such as N₂, O₂, N₂O, and NO₂. By calculating the energetics of different pathways, researchers can predict the most likely decomposition products under specific conditions. hawaii.edu
Computational analysis allows for the exploration of the entire potential energy surface, revealing complex reaction mechanisms that might involve rearrangements or the formation of short-lived intermediates. mdpi.com For example, studies on the decomposition of other energetic nitrogen-containing compounds, like FOX-7, show that initial unimolecular bond breaking can be followed by bimolecular recombination of the fragments to form stable products like H₂O and NH₃. hawaii.edu Similar comprehensive computational approaches can be applied to elucidate the full decomposition network of this compound.
Table 2: Methodologies for Theoretical Decomposition Studies
| Computational Method | Application in Decomposition Studies | Source |
|---|---|---|
| Density Functional Theory (DFT) | Calculates potential energy surfaces, reaction barriers, and investigates reaction mechanisms. | nih.gov |
| Ab Initio Molecular Dynamics (AIMD) | Simulates the dynamic evolution of the molecule to identify reaction pathways. | hawaii.edu |
| Complete Active Space Self-Consistent Field (CASSCF) | Explores the mechanism of initial decomposition, especially on excited electronic states. | researchgate.net |
| Nudged Elastic Band (NEB) | Identifies the minimum energy path and transition states between reactants and products. | hawaii.edu |
Catalytic Role Elucidation Through Density Functional Theory
Density Functional Theory (DFT) has become an indispensable tool in catalysis research, providing detailed, atomistic insights into reaction mechanisms that are often inaccessible to experimental techniques alone. catalysis.blogcatalysis.blog By modeling the interactions between a catalyst and reactants at the electronic level, DFT can be used to understand and predict the catalytic behavior associated with compounds like this compound or reactions in which it is an intermediate. catalysis.blogcolumbia.edu
The primary role of DFT in catalysis is to map out the potential energy surface of a reaction. catalysis.blog This allows researchers to:
Identify Active Sites: Determine the specific locations on a catalyst's surface where reactions are most likely to occur. catalysis.blog
Calculate Adsorption Energies: Quantify the strength of the bonds formed between reactant, intermediate, and product molecules and the catalyst surface. catalysis.blog
Table 3: Applications of DFT in Catalysis Research
| DFT Application | Information Gained | Source |
|---|---|---|
| Electronic Structure Calculation | Provides insights into the distribution of electrons and bonding within the catalyst-reactant system. | catalysis.blog |
| Potential Energy Surface Mapping | Identifies favorable reaction pathways and transition states. | catalysis.blog |
| Adsorption Energy Calculation | Predicts the stability of reactants, intermediates, and products on the catalyst surface. | catalysis.blog |
| Vibrational Frequency Analysis | Confirms the nature of stationary points (minima or transition states) and provides thermochemical corrections. | rsc.org |
Dioxohydrazine Reactivity and Chemical Transformation Dynamics
Decomposition Kinetics and Thermodynamics of Dioxohydrazine
The thermal stability of this compound (as hyponitrous acid) is low, and it readily undergoes decomposition. In aqueous solution, trans-hyponitrous acid decomposes into nitrous oxide (N₂O) and water. geeksforgeeks.org This decomposition reaction is exothermic and follows first-order kinetics. researchgate.net
Decomposition Reaction: H₂N₂O₂ (aq) → N₂O (g) + H₂O (l)
The rate of decomposition is pH-dependent. At 25°C and a pH range of 1-3, the reaction has a half-life of approximately 16 days. geeksforgeeks.orgwikipedia.org The stability of its salts, hyponitrites, is also a key area of study. Sodium hyponitrite (Na₂N₂O₂) is significantly more stable than the free acid, with its anhydrous form decomposing at around 382°C. acs.org However, alkylammonium hyponitrite salts decompose at considerably lower temperatures, typically between 67°C and 170°C. acs.org
The kinetics of the decomposition process are influenced by various factors, including temperature, acidity, and the presence of other reagents. For instance, in highly acidic solutions (up to 8.5 M HClO₄), hyponitrous acid can react with nitrous acid (HNO₂) to produce N₂, nitric acid (HNO₃), and other minor nitrogen oxides. researchgate.net
Table 1: Decomposition Characteristics of Hyponitrous Acid and Related Salts
| Compound/Condition | Products | Half-life (t½) | Decomposition Temperature (°C) | Kinetic Order | Reference(s) |
| Hyponitrous Acid (aq, pH 1-3, 25°C) | N₂O + H₂O | 16 days | - | First-order | geeksforgeeks.orgwikipedia.org |
| Anhydrous Sodium Hyponitrite (Na₂N₂O₂) | NaNO₂ + N₂ | - | ~382 | - | acs.orgsciencemadness.org |
| Alkylammonium Hyponitrite Salts | Various | - | 67 - 170 | - | acs.org |
| Hyponitrous Acid + Nitrous Acid (high acidity) | N₂ + HNO₃ + N₂O + NO | - | - | - |
Thermodynamic data for the cis-isomer of O=N-N=O, also referred to as this compound in some databases, indicates a standard enthalpy of formation of approximately 171-173 kJ/mol. anl.govanl.gov The decomposition of hyponitrous acid is thermodynamically favorable, which accounts for its instability and difficulty in handling as a pure substance. sciencemadness.org
Electron Transfer Reactions and Redox Chemistry
This compound (as hyponitrous acid) and its corresponding anion, hyponitrite ([N₂O₂]²⁻), participate in a variety of electron transfer reactions. The nitrogen atoms in hyponitrous acid have an oxidation state of +1. collegedunia.com The molecule can act as both a reducing agent and, less commonly, an oxidizing agent.
Hyponitrous acid is a weak diprotic acid in aqueous solution, with pKₐ values of 7.21 and 11.54, forming acid hyponitrite ([HON=NO]⁻) and hyponitrite ([ON=NO]²⁻) anions. wikipedia.org
Acid-Base Equilibria: H₂N₂O₂ ⇌ H⁺ + [HN₂O₂]⁻ (pKₐ₁ = 7.21) [HN₂O₂]⁻ ⇌ H⁺ + [N₂O₂]²⁻ (pKₐ₂ = 11.54)
In its redox chemistry, hyponitrous acid is readily oxidized. For example, alkaline potassium permanganate (B83412) oxidizes it to nitrites. sciencemadness.org Conversely, it is resistant to reduction. sciencemadness.org One of the key synthesis routes for hyponitrous acid involves a redox reaction: the reaction of hydroxylamine (B1172632) with nitrous acid. wikipedia.org
Synthesis Reaction: NH₂OH + HNO₂ → H₂N₂O₂ + H₂O
In biological systems, the hyponitrite ion is central to the function of certain enzymes. Hyponitrite reductase, for example, catalyzes the reduction of hyponitrous acid to hydroxylamine, playing a role in nitrogen metabolism. wikipedia.org
Mechanistic Insights into Nitrogen-Nitrogen Bond Formation and Cleavage
The nitrogen-nitrogen bond is a defining feature of the this compound molecule (hyponitrous acid). The N=N double bond in trans-hyponitrous acid has a length of approximately 1.226 Å. escholarship.org The formation and cleavage of this bond are central to its chemistry.
N-N Bond Formation: The formation of the N-N bond in hyponitrous acid is often achieved through the reductive coupling of two nitric oxide (•NO) molecules. nih.govnih.gov This process is a key step in both biological denitrification and industrial deNOx catalysis. nih.govnih.gov The mechanism involves the formation of a hyponitrite ([N₂O₂]²⁻) intermediate, which is subsequently protonated. nih.gov Theoretical studies suggest that the coupling can proceed via a (NO)₂ dimer intermediate on metal surfaces. escholarship.org
N-N Bond Cleavage: The primary pathway for N-N bond cleavage is through the decomposition of hyponitrous acid to nitrous oxide (N₂O). escholarship.orgnih.gov This process involves the breaking of one of the N-O bonds, followed by rearrangement. In the context of transition metal complexes, protonation of a coordinated hyponitrite ligand can facilitate N-O bond cleavage, which ultimately leads to N₂O release. nih.govresearchgate.netrsc.org For example, in diiron complexes, protonation of an oxygen atom on the bridging hyponitrite ligand is thought to initiate the cleavage. umich.edunih.gov The kinetic barrier for N=N bond cleavage in certain iron-hyponitrite complexes has been calculated to be around 20 kcal·mol⁻¹. escholarship.org
Interactions with Transition Metal Complexes and Catalytic Cycles
This compound, primarily as the hyponitrite anion ([N₂O₂]²⁻), readily forms complexes with a variety of transition metals, including iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), platinum (Pt), and ruthenium (Ru). escholarship.orgnih.gov In these complexes, the hyponitrite ion acts as a ligand and can adopt several different coordination modes. escholarship.orgnih.gov These metal complexes are not merely chemical curiosities; they are crucial intermediates in catalytic cycles.
The reductive coupling of nitric oxide to nitrous oxide, catalyzed by nitric oxide reductase (NOR) enzymes, is believed to proceed through a metal-bound hyponitrite intermediate. nih.govnih.gov Synthetic model complexes have been crucial for understanding this process. For instance, stable bimetallic iron porphyrin complexes with a bridging hyponitrite ligand, such as [(OEP)Fe]₂(μ-N₂O₂), have been synthesized and characterized. escholarship.orgnih.gov In such complexes, the N=N bond length is typically around 1.24-1.25 Å. escholarship.org
The interaction with the metal center and the surrounding ligands can significantly influence the reactivity of the hyponitrite. In a copper complex designed to model NOR activity, hydrogen bonding from the ligand to the hyponitrite intermediate was shown to facilitate proton transfer and promote the N-O bond cleavage required to release N₂O. nih.gov This highlights the intricate interplay between the metal center, the ligand architecture, and the hyponitrite substrate in catalytic cycles. nih.govlibretexts.org
Table 2: Selected Transition Metal-Hyponitrite Complexes and N=N Bond Distances
| Complex | Metal(s) | N=N Bond Length (Å) | Coordination Mode | Reference(s) |
| [(OEP)Fe]₂(μ-O₂N₂) | Fe | 1.250 | Bridging (trans) | escholarship.orgnih.gov |
| (bipy)Ni(κ²-O₂N₂) | Ni | 1.240 | Chelating (cis) | escholarship.org |
| (Ph₃P)₂Pt(κ²-O₂N₂) | Pt | 1.230 | Chelating (cis) | escholarship.org |
| [{(tmpa)CuII}₂(μ-N₂O₂²⁻)]²⁺ | Cu | 1.260 | Bridging (trans) | nih.gov |
| Co₄(NO)₈(NO₂)₂(N₂O₂) | Co | 1.265 | Bridging | escholarship.org |
The study of these complexes provides fundamental insights into the mechanisms of N-N bond formation and the catalytic reduction of nitrogen oxides. nih.govumich.edu
Dioxohydrazine S Role in Complex Chemical Systems
Contributions to Atmospheric Chemistry and Environmental Processes
Dioxohydrazine is considered a minor but mechanistically significant component of atmospheric chemistry. Its presence is often linked to the broader chemistry of nitrogen oxides (NOx), which are key players in atmospheric processes. Nitrogen oxides, as a group, are introduced into the atmosphere from both natural sources, such as bacterial respiration and lightning, and anthropogenic activities, including the combustion of fossil fuels. wikipedia.org
The environmental role of nitrogen compounds extends to their impact on ecosystems. Nitrogen oxides can react with water and other atmospheric chemicals to form acid rain, which can harm forests and lakes. epa.gov Furthermore, the deposition of nitrogen compounds can lead to the nutrient pollution of coastal waters. epa.gov While direct studies on the specific contribution of this compound to these environmental processes are limited, its existence as part of the broader nitrogen oxide family suggests an indirect role.
Table 1: Atmospheric Nitrogen Oxides and their Primary Roles This table is interactive. You can sort and filter the data.
| Compound Name | Chemical Formula | Primary Atmospheric Role |
|---|---|---|
| Nitrous Oxide | N₂O | Greenhouse gas, Ozone depletion hawaii.eduhmc.edu |
| Nitric Oxide | NO | Precursor to NO₂ and ozone wikipedia.org |
| Nitrogen Dioxide | NO₂ | Formation of acid rain and particulate matter wikipedia.orgepa.gov |
| This compound | N₂O₂ | Intermediate in NOx reactions |
Intermediate Function in Industrial Nitrogen Compound Synthesis and Manipulation
In the realm of industrial chemistry, nitrogen compounds are foundational to the production of fertilizers, explosives, and a vast array of other chemicals. wikipedia.orgchemsec.org While not a primary feedstock, this compound and related species can exist as transient intermediates in key industrial processes.
One of the most significant industrial processes involving nitrogen is the synthesis of nitric acid, a precursor to many other nitrogen compounds. This process typically involves the oxidation of ammonia (B1221849), where a series of nitrogen oxides act as intermediates. wikipedia.org Although not explicitly detailed in all process descriptions, the dynamic equilibrium between different nitrogen oxides at various temperatures and pressures suggests the potential for the transient formation of N₂O₂.
The manipulation of nitrogen-containing functional groups is central to organic synthesis. arborpharmchem.com In certain reactions, particularly those involving nitric oxide or related reagents, the formation of dimeric species like this compound could influence reaction pathways and product distributions. The controlled addition or removal of nitrogen-containing moieties is critical in the synthesis of pharmaceuticals and other fine chemicals.
Table 2: Key Industrial Nitrogen Compounds and their Synthesis This table is interactive. You can sort and filter the data.
| Industrial Compound | Primary Use | Key Synthesis Intermediates |
|---|---|---|
| Ammonia | Fertilizer, Chemical feedstock | N₂, H₂ |
| Nitric Acid | Fertilizers, Explosives | Ammonia, Nitrogen oxides (NO, NO₂) wikipedia.org |
| Hydrazine (B178648) | Rocket fuel, Chemical synthesis | Ammonia, Sodium hypochlorite |
| Various Organic Nitrogen Compounds | Pharmaceuticals, Dyes, Polymers | Amines, Nitro compounds chemsec.org |
Theoretical Significance in Nitrogen Fixation and Cycling Models
The global nitrogen cycle is a fundamental biogeochemical process that converts atmospheric nitrogen (N₂) into forms that can be utilized by living organisms. wikipedia.org This process, known as nitrogen fixation, is primarily carried out by specialized microorganisms expressing the nitrogenase enzyme. nih.gov Industrial processes, such as the Haber-Bosch process, also contribute significantly to global nitrogen fixation.
Within theoretical models of both biological and industrial nitrogen fixation, various nitrogen-containing intermediates are proposed. While stable intermediates are more readily studied, the potential role of transient species like this compound is considered in computational models of reaction mechanisms. These models aim to elucidate the step-by-step transformation of dinitrogen to ammonia or other fixed forms of nitrogen.
In the context of nitrogenase, the enzyme's active site contains a complex metal cluster where the reduction of dinitrogen occurs. stanford.edu Theoretical studies of the catalytic cycle propose a series of proton and electron transfer steps, leading to the formation of various nitrogen-hydrogen and nitrogen-oxygen species bound to the metal center. While direct experimental evidence for a this compound intermediate in this biological process is lacking, its structure and reactivity make it a plausible, albeit transient, species in certain theoretical pathways. The study of such intermediates is crucial for understanding the intricate mechanisms of this life-sustaining process and for the development of new, more efficient catalysts for artificial nitrogen fixation. nih.govgrantome.com
Advanced Spectroscopic and Analytical Methodologies for Dioxohydrazine Characterization
Application of Advanced Spectroscopy for Structural Elucidation
The definitive determination of the three-dimensional arrangement of atoms in dioxohydrazine relies on a combination of advanced spectroscopic methods. Each technique provides unique insights into the molecule's connectivity, geometry, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While proton (¹H) NMR would be of limited use for the parent this compound, ¹⁵N NMR spectroscopy would be an invaluable tool. Given that nitrogen is the central atom in this molecule, ¹⁵N NMR could provide critical information about the chemical environment and bonding of the nitrogen atoms. For instance, the chemical shifts would differ for the two nitrogen atoms if the molecule is asymmetrical. Coupling between the two nitrogen atoms could also provide information about the N-N bond. pearson.commsu.edu
| Spectroscopic Technique | Anticipated Information for this compound | Illustrative Data (Hypothetical) |
| ¹⁵N NMR Spectroscopy | Chemical environment of nitrogen atoms, N-N bond connectivity. | Two distinct signals indicating asymmetric nitrogen environments. |
| Infrared (IR) Spectroscopy | Presence and nature of N-N and N=O bonds. | Strong absorption bands corresponding to N=O stretching and weaker bands for N-N stretching. |
| X-ray Crystallography | Precise bond lengths, bond angles, and solid-state conformation. | Data revealing a planar or non-planar structure with specific N-N and N-O bond distances. |
Chromatographic and Mass Spectrometric Techniques for Detection and Quantification in Reaction Mixtures
In synthetic chemistry and reaction monitoring, it is essential to detect and quantify the presence of intermediates and products like this compound within a complex reaction mixture. Chromatographic and mass spectrometric techniques are indispensable for this purpose. americanpharmaceuticalreview.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like this compound, reversed-phase HPLC with a polar-modified column could be employed. Detection could be achieved using a UV-Vis detector, as the N=O chromophores are expected to absorb in the UV region. Quantification can be performed by creating a calibration curve with a known standard.
Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile and thermally stable, GC-MS could be a powerful tool for its analysis. The gas chromatograph would separate this compound from other volatile components of the reaction mixture, and the mass spectrometer would provide information about its molecular weight and fragmentation pattern, aiding in its identification. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (approximately 60.01 g/mol ). nih.govyoutube.com
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile derivatives of this compound, LC-MS is the method of choice. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. This technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.
| Analytical Technique | Application for this compound | Illustrative Data (Hypothetical) |
| HPLC-UV | Separation and quantification in liquid-phase reactions. | A distinct peak at a specific retention time with a characteristic UV absorbance maximum. |
| GC-MS | Detection and identification of volatile derivatives in the gas phase. | A chromatographic peak with a corresponding mass spectrum showing a molecular ion at m/z 60. |
| LC-MS | Analysis of non-volatile derivatives in complex mixtures. | A peak in the chromatogram with a mass spectrum confirming the molecular weight of the derivative. |
In Situ Spectroscopic Monitoring of this compound Dynamics
Understanding the formation, consumption, and transient nature of a reactive species like this compound requires real-time monitoring of the reaction. In situ spectroscopic techniques allow for the continuous observation of the reaction mixture without the need for sampling and quenching. nih.govrsc.orgmdpi.com
ReactIR (In-situ FT-IR Spectroscopy): By inserting a probe directly into the reaction vessel, ReactIR can continuously record the infrared spectrum of the reaction mixture. This would allow for the tracking of the appearance and disappearance of the characteristic vibrational bands of this compound, providing kinetic data on its formation and subsequent reactions.
In Situ UV-Vis Spectroscopy: Similar to in-situ IR, a UV-Vis probe can be used to monitor changes in the electronic absorption spectrum of the reaction mixture over time. The growth and decay of absorbance at wavelengths characteristic of this compound's chromophores would provide insights into its reaction kinetics. rsc.org
In Situ Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy and can be particularly useful for monitoring aqueous reactions. nih.gov An in-situ Raman probe could track the vibrational modes of this compound and other reactants and products, offering a comprehensive view of the reaction dynamics.
| In Situ Technique | Application for this compound | Illustrative Data (Hypothetical) |
| ReactIR | Real-time monitoring of N-N and N=O vibrational bands. | A plot of absorbance at a specific wavenumber versus time, showing the concentration profile of this compound. |
| In Situ UV-Vis | Tracking the concentration of this compound via its electronic transitions. | A kinetic trace showing the rise and fall of absorbance at the λmax of this compound. |
| In Situ Raman | Monitoring vibrational modes in real-time, especially in aqueous media. | Time-resolved Raman spectra showing the evolution of peaks assigned to this compound. |
Future Research Trajectories for Dioxohydrazine Chemistry
Emerging Synthetic Strategies
The development of novel synthetic methodologies for dioxohydrazine and its derivatives is a cornerstone of future research, with an emphasis on sustainability, efficiency, and scalability. Key emerging strategies include:
Flow Chemistry: Continuous flow synthesis offers a promising alternative to traditional batch processes for preparing hydrazine (B178648) derivatives. rsc.orgnih.govnih.govnih.gov This technology can enhance reaction control, improve safety by minimizing the accumulation of hazardous intermediates, and facilitate scalability. rsc.orgnih.gov The application of flow chemistry to the synthesis of this compound could lead to more efficient and safer production methods, particularly given the potential hazards associated with hydrazine compounds. rug.nl
Photocatalysis: Visible-light photocatalysis is a rapidly developing field in organic synthesis that offers mild and environmentally friendly reaction conditions. mdpi.com Research into the photocatalytic synthesis of hydrazine derivatives is gaining traction, with methods being developed for the light-driven formation of hydrazine from nitrogen sources and the cleavage of N-N bonds. mdpi.comacs.org Future work could explore the use of photocatalysis to construct the this compound core or to functionalize it in novel ways, potentially leading to new classes of compounds with unique properties.
Green Chemistry Approaches: The principles of green chemistry are increasingly influencing the design of synthetic routes. For hydrazine derivatives, this includes the use of greener solvents like water, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalytic systems that minimize waste. openmedicinalchemistryjournal.comacs.orgwikipedia.org Future synthetic strategies for this compound will likely incorporate these principles to create more sustainable and economical processes.
Enzymatic Synthesis: Biocatalysis, utilizing enzymes such as imine reductases, presents a highly selective and environmentally benign approach to the synthesis of hydrazine derivatives. nih.gov The development of enzymatic routes to substituted acyclic and cyclic N-alkylhydrazines showcases the potential for creating complex this compound analogs with high stereoselectivity under mild conditions. nih.gov
A comparative overview of these emerging synthetic strategies is presented in the table below.
Interactive Data Table: Emerging Synthetic Strategies for Hydrazine Derivatives| Strategy | Key Advantages | Potential Application to this compound |
|---|---|---|
| Flow Chemistry | Enhanced safety, scalability, and reaction control | Safer and more efficient production of the this compound core and its derivatives. |
| Photocatalysis | Mild reaction conditions, use of renewable energy | Novel methods for N-N bond formation and functionalization under green conditions. |
| Green Chemistry | Reduced environmental impact, use of safer reagents | Development of sustainable and cost-effective synthetic routes. |
| Enzymatic Synthesis | High selectivity, mild conditions, environmentally friendly | Synthesis of chiral and complex this compound derivatives with high precision. |
Advanced Computational Modeling and Machine Learning Applications
Computational chemistry and machine learning are set to revolutionize the study of this compound by enabling the prediction of its properties, reactivity, and potential applications.
Quantum Chemical Calculations: High-level quantum chemical calculations can provide deep insights into the structure, stability, and decomposition pathways of this compound and its isomers. acs.org Such studies can elucidate reaction mechanisms at a molecular level, guiding experimental efforts to control the reactivity of these compounds. researchgate.netresearchgate.netacs.org For instance, computational studies on dinitrogen dioxide can help in understanding its electronic structure and potential energy surfaces. rsc.orgnih.gov
Machine Learning for Property Prediction: Machine learning (ML) models are increasingly being used to predict the physicochemical properties of molecules, including their potential energy surfaces. nih.govresearchgate.netresearchgate.net By training on large datasets of known compounds, ML algorithms can learn to predict the properties of novel this compound derivatives with high accuracy and at a fraction of the computational cost of traditional methods. rug.nltechnologynetworks.com This can accelerate the discovery of new materials with desired characteristics. mdpi.com
AI-Driven de Novo Design: Artificial intelligence (AI) and machine learning are powerful tools for the de novo design of molecules with specific functionalities. udel.edu These approaches can be used to design novel this compound derivatives with optimized properties for applications in areas such as medicinal chemistry or materials science. nih.gov For example, AI could be employed to design new energetic materials based on the this compound scaffold with improved performance and reduced sensitivity. scienmag.comeurekalert.org
High-Throughput Virtual Screening: Computational methods enable the high-throughput virtual screening of large libraries of virtual compounds. harvard.edu This approach can be used to identify promising this compound derivatives for specific applications, such as drug candidates or functional materials, by computationally evaluating their properties and interactions with biological targets or materials. nih.govnih.gov
The integration of these computational approaches will create a powerful in silico framework for the rational design and discovery of new this compound-based molecules and materials.
Exploration of Novel Reactivity Patterns and Applications
Future research will undoubtedly uncover new and unexpected reactivity patterns for this compound, leading to a host of novel applications.
Bioorthogonal Chemistry: The unique reactivity of certain nitrogen-rich heterocycles, such as tetrazines, has been harnessed in bioorthogonal chemistry for the labeling and imaging of biological systems. rsc.orgnih.govnih.govacs.orgwikipedia.orgnih.govnih.gov The this compound core, with its reactive N-N bond, could potentially be exploited in the development of new bioorthogonal reactions, enabling the study of biological processes in living organisms with minimal perturbation.
Precursors to Energetic Materials: Nitrogen-rich compounds are often energetic materials due to the large amount of energy released upon the formation of stable dinitrogen gas. nih.govpurdue.edu The high nitrogen content of this compound makes it and its derivatives interesting candidates for the development of new high-energy-density materials (HEDMs). nih.govrsc.org Future research could focus on the synthesis and characterization of this compound-based energetic materials with tailored properties, such as enhanced performance and reduced sensitivity.
Functional Materials: Derivatives of nitrogen-containing heterocycles, such as triazines, have found applications as functional materials, including organic phase change materials and components for photo- and electroluminescent devices. rsc.orgrsc.org The this compound scaffold could serve as a novel building block for the creation of new functional materials with unique electronic and optical properties.
Interdisciplinary Research with this compound Chemistry
The future of this compound chemistry lies in its integration with other scientific disciplines, fostering collaborations that will drive innovation and lead to new discoveries.
Medicinal Chemistry: Hydrazine and its derivatives have a long history in medicinal chemistry, with many approved drugs containing this functional group. openmedicinalchemistryjournal.com The this compound core could serve as a novel scaffold for the design of new therapeutic agents. Interdisciplinary research combining synthetic chemistry, computational modeling, and biology will be crucial for the discovery and development of new this compound-based drugs.
Materials Science: The exploration of this compound derivatives as precursors to energetic materials and functional polymers highlights the intersection of this compound chemistry with materials science. nih.govrsc.org Collaborative efforts between chemists and materials scientists will be essential for designing and synthesizing new materials with tailored properties for a wide range of applications.
Supramolecular Chemistry: Nitrogen-rich heterocycles are valuable building blocks for the construction of complex supramolecular architectures. mdpi.comacs.orgeurekalert.orgnih.govnih.gov The this compound unit, with its potential for hydrogen bonding and coordination, could be utilized in the design of novel host-guest systems, molecular sensors, and self-assembling materials.
Coordination Chemistry and Catalysis: this compound and its derivatives can act as ligands, coordinating to metal centers to form novel complexes. researchgate.netsmolecule.com These complexes could exhibit interesting catalytic properties, for example, in oxidation reactions or in the activation of small molecules. rsc.orgresearchgate.netsemanticscholar.orgnih.govethz.ch Research in this area could lead to the development of new catalysts for a variety of chemical transformations.
The continued exploration of this compound chemistry at the interface of these diverse fields will undoubtedly lead to exciting new discoveries and technologies.
Q & A
Q. How can interdisciplinary teams enhance this compound research outcomes?
- Methodological Answer : Integrate expertise from synthetic chemists, computational modelers, and toxicologists. Use collaborative tools (e.g., LabArchives) for real-time data sharing. Define roles using RACI matrices (Responsible, Accountable, Consulted, Informed) to streamline workflows. Cite contributions transparently in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
